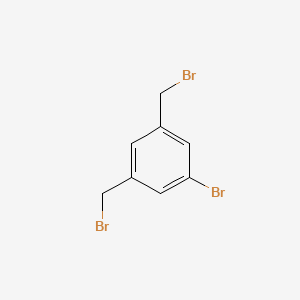

1-Bromo-3,5-bis(bromomethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3,5-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJLVLCWBYPFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401649 | |

| Record name | 1-bromo-3,5-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-23-7 | |

| Record name | 1-Bromo-3,5-bis(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3,5-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-3,5-bis(bromomethyl)benzene IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-3,5-bis(bromomethyl)benzene, including its nomenclature, chemical properties, and a representative synthetic protocol. This information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.

Nomenclature

The naming of this compound follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name is derived by identifying the parent structure, which is a benzene ring. The substituents on the ring are a bromine atom and two bromomethyl groups. The locants (positions) of these substituents are assigned to give the lowest possible numbers, resulting in the "1,3,5-" designation.

Synonyms

In addition to its formal IUPAC name, this compound is known by several other names in chemical literature and commercial catalogs. These synonyms are often based on alternative numbering or naming conventions.

-

3,5-Bis(bromomethyl)bromobenzene[3]

Chemical and Physical Data

A summary of the key identifiers and computed properties for this compound is provided in the table below for easy reference and comparison.

| Identifier/Property | Value | Reference(s) |

| CAS Number | 51760-23-7 | [1][3] |

| Molecular Formula | C₈H₇Br₃ | [1][3] |

| Molecular Weight | 342.85 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| InChI | InChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | [1][2] |

| InChIKey | FTJLVLCWBYPFGX-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=C(C=C(C=C1CBr)Br)CBr | [1] |

| Physical Form | Solid | [5] |

Experimental Protocol: Synthesis

The following section details a representative experimental protocol for the synthesis of this compound. The described method is based on the well-established radical bromination of benzylic methyl groups using N-Bromosuccinimide (NBS) and is analogous to the synthesis of similar brominated xylene derivatives. The starting material for this synthesis is 1-bromo-3,5-dimethylbenzene.

Reaction Scheme

Materials and Reagents

-

1-Bromo-3,5-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent, dry

-

Ice-water bath

-

Saturated sodium bicarbonate solution, ice-cold

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or a similar non-polar solvent for recrystallization

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3,5-dimethylbenzene in dry carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (slightly more than 2 molar equivalents) and a catalytic amount of benzoyl peroxide.

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the solid NBS, which is denser than the solvent, and the appearance of succinimide, which is less dense and will float on the surface. The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

Purification: The filtrate is then washed with a saturated sodium bicarbonate solution to remove any remaining traces of HBr, followed by washing with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent such as hexane to yield the final product.

Visualization of Nomenclature

The following diagram illustrates the logical relationship in the naming of this compound, starting from the parent benzene ring and sequentially adding the functional groups.

References

physical and chemical properties of 1-Bromo-3,5-bis(bromomethyl)benzene

An In-depth Technical Guide to 1-Bromo-3,5-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Due to the limited availability of experimentally determined data in published literature for this specific compound, this guide also includes predicted data based on analogous compounds to provide a comprehensive profile for research and development purposes.

Chemical Identity and Physical Properties

This compound is a trifunctional aromatic compound, making it a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures. Its reactivity is dominated by the two benzylic bromide functional groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 51760-23-7[1][2] |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇Br₃[2] |

| Molecular Weight | 342.86 g/mol |

| Synonyms | 1,3-Bis(bromomethyl)-5-bromobenzene, 3,5-Bis(bromomethyl)bromobenzene, 5-Bromo-1,3-bis(bromomethyl)benzene, α,α',5-Tribromo-m-xylene |

| InChI | InChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 |

| InChIKey | FTJLVLCWBYPFGX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1CBr)Br)CBr |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | Commercial Suppliers |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Water Solubility | Insoluble (7.5 x 10⁻³ g/L at 25 °C)[2] | Experimental |

| Storage | Store in an inert atmosphere at 2-8 °C[3] | Supplier Data |

Synthesis and Purification

The most direct synthetic route to this compound is the radical bromination of the methyl groups of 1-bromo-3,5-dimethylbenzene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under reflux in a non-polar solvent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of similar substituted xylenes.[4][5]

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3,5-dimethylbenzene (1.0 eq.) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (2.2 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 12-16 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane/hexanes, to afford this compound as a solid.

Spectroscopic and Chemical Properties

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | δ ~7.4-7.5 ppm (s, 3H, Ar-H): The three aromatic protons are chemically equivalent and would appear as a singlet. δ ~4.4-4.5 ppm (s, 4H, -CH₂Br): The four benzylic protons of the two equivalent bromomethyl groups would appear as a sharp singlet. |

| ¹³C NMR | δ ~140-142 ppm: Quaternary aromatic carbon attached to the two bromomethyl groups. δ ~130-132 ppm: Aromatic C-H carbons. δ ~122-124 ppm: Aromatic carbon attached to the bromine atom. δ ~31-33 ppm: Benzylic carbon of the -CH₂Br groups. |

| IR Spectroscopy | ~3050-3100 cm⁻¹: C-H stretching (aromatic). ~2950-3000 cm⁻¹: C-H stretching (aliphatic). ~1580-1600 cm⁻¹: C=C stretching (aromatic ring). ~1200-1250 cm⁻¹: C-H in-plane bending. ~600-700 cm⁻¹: C-Br stretching. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic isotopic cluster around m/z 340, 342, 344, 346 due to the presence of three bromine atoms. Major Fragments: Loss of Br (M-79/81), loss of CH₂Br (M-93/95). |

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by the two benzylic bromide groups. These groups are susceptible to nucleophilic substitution reactions (typically Sₙ2), making the molecule a versatile bifunctional alkylating agent.

-

Nucleophilic Substitution: It can react with a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides) at the benzylic positions to form disubstituted products. This makes it an excellent building block for creating larger, symmetrical molecules, linkers for polymers, or macrocycles.

-

Cross-Coupling Reactions: While less common for the benzylic bromides, the aryl bromide can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C, C-N, or C-O bonds at the C-5 position of the benzene ring.

References

An In-depth Technical Guide to 1-Bromo-3,5-bis(bromomethyl)benzene (CAS: 51760-23-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial user request associated CAS number 51760-23-7 with the chemical name "2-(4-chlorophenyl)-2-(1H-imidazol-1-ylmethyl)hexanenitrile." However, publicly available chemical databases unanimously identify CAS 51760-23-7 as 1-Bromo-3,5-bis(bromomethyl)benzene . This guide will focus exclusively on the properties and structure of this compound.

Executive Summary

This compound is a trifunctional aromatic compound featuring a central benzene ring substituted with one bromine atom and two bromomethyl groups. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures such as macrocycles, dendrimers, and polymers. Its utility stems from the high reactivity of the benzylic bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and essential safety information.

Chemical Identity and Physical Properties

This section details the fundamental identifiers and physical characteristics of this compound.

| Identifier | Value | Reference |

| CAS Number | 51760-23-7 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₇Br₃ | [1][2] |

| Molecular Weight | 342.86 g/mol | [2] |

| InChI | InChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |

| InChIKey | FTJLVLCWBYPFGX-UHFFFAOYSA-N | |

| SMILES | C1=C(C=C(C=C1CBr)Br)CBr | [1] |

| Synonyms | 1,3-Bis(bromomethyl)-5-bromobenzene, 5-Bromo-1,3-bis(bromomethyl)benzene, 3,5-Bis(bromomethyl)bromobenzene | [1] |

| Physical Property | Value | Reference |

| Physical Form | Solid | |

| Melting Point | 97.5-99.0 °C | |

| Boiling Point | 343.0 ± 32.0 °C (Predicted) | |

| Solubility | Insoluble in water | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere |

Chemical Structure

The structure of this compound is a benzene ring with substituents at the 1, 3, and 5 positions.

Caption: 2D Chemical Structure of this compound.

Synthesis

This compound is typically synthesized via a free-radical bromination of the methyl groups of 3,5-dimethylbromobenzene. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

Experimental Protocol: Free-Radical Bromination

The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, 1,3,5-tris(bromomethyl)benzene.[3] Researchers should optimize the molar equivalents and reaction conditions for their specific setup.

Materials:

-

3,5-Dimethylbromobenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylbromobenzene.

-

Add the solvent, carbon tetrachloride, to dissolve the starting material.

-

Add N-bromosuccinimide (a slight excess, e.g., 2.1 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.1 equivalents) to the flask.

-

The reaction mixture is heated to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction is typically initiated by the thermal decomposition of BPO.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS). The reaction is generally complete within several hours.

-

After the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate out of the solution.

-

Remove the succinimide by filtration.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent, and remove the solvent from the filtrate using a rotary evaporator.

-

The crude product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate).

Caption: General synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Observed Signals and Interpretation | Reference |

| ¹H NMR (CDCl₃) | δ ~4.45 (s, 4H, -CH₂Br), δ ~7.3-7.5 (m, 3H, Ar-H). The singlet for the four benzylic protons indicates their chemical equivalence. The aromatic protons will appear as a multiplet. | [3] (Analogous Compound) |

| ¹³C NMR (CDCl₃) | δ ~32 (PhCH₂Br), δ ~123 (Ar-C-Br), δ ~130 (Ar-CH), δ ~139 (Ar-C-CH₂Br). The number of signals will depend on the symmetry of the molecule. | [3] (Analogous Compound) |

| Infrared (IR) | Expected characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and a strong C-Br stretching band in the lower frequency region (typically 500-700 cm⁻¹). | [4] (Analogous Compound) |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for three bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be observed around m/z 340, 342, 344, 346, with relative intensities corresponding to the isotopic abundance of bromine. Fragmentation would likely involve the loss of Br and CH₂Br radicals. | [5] (Analogous Compound) |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel.[1]

| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Specific Target Organ Toxicity | Danger | H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H335: May cause respiratory irritation. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

The trifunctional nature of this compound makes it a versatile building block in several areas of chemical synthesis:

-

Macrocycle Synthesis: The two bromomethyl groups can react with difunctional nucleophiles to form macrocyclic structures, which are of interest in host-guest chemistry and as synthetic ionophores.

-

Polymer Chemistry: It can be used as a cross-linking agent or as a monomer in the synthesis of functional polymers.

-

Dendrimer Synthesis: The molecule can serve as a core or a branching unit in the construction of dendrimers and other hyperbranched polymers.

-

Ligand Synthesis: It is a precursor for the synthesis of polydentate ligands for coordination chemistry and catalysis.

Conclusion

This compound (CAS: 51760-23-7) is a key synthetic intermediate with significant potential in materials science and organic synthesis. Its well-defined structure and the high reactivity of its benzylic bromide functional groups allow for its use in the construction of a wide array of complex molecules. Proper understanding of its chemical properties, synthetic methods, and safety precautions, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C8H7Br3 | CID 4294298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. Benzene, 1,3-dibromo-5-(bromomethyl)- [webbook.nist.gov]

- 5. Benzene, 1,3-dibromo-5-(bromomethyl)- [webbook.nist.gov]

molecular weight and formula of 1-Bromo-3,5-bis(bromomethyl)benzene

This document outlines the fundamental chemical identifiers for 1-Bromo-3,5-bis(bromomethyl)benzene, a compound relevant to various fields of chemical research and synthesis. The information is presented to serve as a quick reference for researchers, scientists, and professionals in drug development.

The structural and molecular properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and theoretical modeling.

| Property | Value |

| Molecular Formula | C8H7Br3[1][2] |

| Molecular Weight | 342.85 g/mol [1][2] |

| CAS Number | 51760-23-7[1] |

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.

References

An In-depth Technical Guide to Trifunctional Aromatic Bromine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifunctional aromatic bromine compounds are a class of molecules characterized by an aromatic ring substituted with three bromine atoms. These compounds serve as versatile building blocks in organic synthesis, primarily due to the unique properties of the carbon-bromine (C-Br) bond. The presence of three bromine atoms provides multiple reactive sites, allowing for sequential and regioselective functionalization. This trifunctionality is pivotal in the construction of complex molecular architectures, making these compounds highly valuable in drug discovery, materials science, and agrochemical development.

The C-Br bond is amenable to a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the precise introduction of carbon, nitrogen, and oxygen-based functionalities, which is crucial for tuning the biological activity and physicochemical properties of a molecule. The strategic placement of bromine atoms on the aromatic scaffold allows for the synthesis of diverse derivatives, which is a significant advantage in the development of new pharmaceuticals and functional materials.

In medicinal chemistry, the incorporation of bromine into a drug candidate can lead to enhanced therapeutic activity, favorable metabolic profiles, and increased duration of action. Brominated compounds have shown potential as antimicrobial, anticancer, and neurological agents. In materials science, the high atomic mass of bromine imparts properties like flame retardancy, and polybrominated aromatics are precursors to advanced polymers and organic semiconductors.

This guide provides a comprehensive overview of the synthesis, characterization, and applications of trifunctional aromatic bromine compounds, with a focus on their role in modern chemical research and development.

Synthesis of Trifunctional Aromatic Bromine Compounds

The most common method for synthesizing trifunctional aromatic bromine compounds is through electrophilic aromatic substitution. This typically involves the direct bromination of an aromatic substrate using molecular bromine (Br₂) or other bromine sources in the presence of a Lewis acid catalyst. The choice of brominating agent, catalyst, and reaction conditions can influence the regioselectivity and efficiency of the reaction.

General Experimental Protocol: Synthesis of 1,3,5-Tribromobenzene

A representative example of a trifunctional aromatic bromine compound is 1,3,5-tribromobenzene. A common laboratory-scale synthesis involves the diazotization of 2,4,6-tribromoaniline followed by reduction.

Materials:

-

2,4,6-tribromoaniline

-

Absolute ethanol

-

Benzene

-

Concentrated sulfuric acid

-

Sodium nitrite

Procedure:

-

In a flask, dissolve 50 g of finely powdered 2,4,6-tribromoaniline in a mixture of 300 ml of absolute alcohol and 75 ml of benzene. Gentle heating may be required to achieve complete dissolution.[1]

-

Carefully add 20 ml of concentrated sulfuric acid to the solution. If a precipitate forms, add more benzene to redissolve it.[1]

-

To the hot solution, add 20 g of finely powdered sodium nitrite in portions, ensuring the reaction does not become too vigorous.[1]

-

Heat the mixture until the effervescence of nitrogen gas ceases, indicating the completion of the diazotization and subsequent reduction.[1]

-

Allow the reaction mixture to stand overnight. The product will precipitate out of the solution.[1]

-

Filter the precipitate using a Büchner funnel and wash with hot water until the washings are free of sulfate ions (tested with barium chloride solution).[1]

-

Dry the crude product on a porous plate.

-

Recrystallize the crude 1,3,5-tribromobenzene from absolute alcohol to obtain colorless prisms. The melting point of the purified product is 119 °C.[1]

Alternative Synthesis Routes

Other methods for the synthesis of polybrominated aromatic compounds include:

-

Direct bromination of benzene: This method involves reacting benzene with an excess of bromine in the presence of a catalyst like iron(III) bromide (FeBr₃). However, controlling the regioselectivity to obtain a specific trisubstituted isomer can be challenging.

-

Sandmeyer reaction: This involves the diazotization of a corresponding triamino-substituted aromatic compound, followed by treatment with a copper(I) bromide solution.

The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

| Brominating Agent | Catalyst/Conditions | Substrate Scope | Selectivity |

| Bromine (Br₂) | FeBr₃, AlCl₃ | Activated and deactivated aromatics | Mixture of isomers, often para-directing |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | Activated aromatics | Often para-selective |

| Pyridinium tribromide | None | Mild conditions for activated systems | Good selectivity |

| Diazotization of anilines | NaNO₂, H₂SO₄, then reduction | Anilines | Specific to the position of the amino group |

Applications

The trifunctionality of these aromatic bromine compounds makes them valuable precursors in various fields.

Drug Development

In drug design, the introduction of bromine atoms can significantly modulate a molecule's properties:

-

Increased Potency: Bromine can form halogen bonds with biological targets, leading to enhanced binding affinity and increased therapeutic activity.

-

Metabolic Stability: The C-Br bond can block sites of metabolism, prolonging the drug's half-life in the body.

-

Bioavailability: The lipophilicity introduced by bromine can improve a drug's ability to cross cell membranes.

| Application Area | Examples of Target Molecules | Rationale for Bromination |

| Anticancer Agents | Kinase inhibitors, DNA intercalators | Enhanced binding to target proteins, improved cell permeability. |

| Antimicrobial Agents | Enzyme inhibitors, membrane-disrupting agents | Increased lipophilicity to penetrate bacterial cell walls. |

| Neurological Drugs | Receptor modulators | Improved blood-brain barrier penetration. |

Materials Science

The unique properties of brominated aromatics are also leveraged in materials science:

-

Flame Retardants: The high bromine content contributes to flame retardancy in polymers and textiles.

-

Organic Electronics: Polybrominated aromatics are key intermediates in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atoms serve as handles for further functionalization to tune the electronic properties of the material.

-

Functional Polymers: Incorporation of brominated aromatic units into polymer chains can enhance thermal stability and introduce specific functionalities after subsequent chemical modifications.

Characterization of Trifunctional Aromatic Bromine Compounds

A combination of spectroscopic techniques is employed to confirm the structure and purity of trifunctional aromatic bromine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts of the aromatic protons are influenced by the deshielding effect of the bromine atoms. In a symmetrically substituted compound like 1,3,5-tribromobenzene, all three aromatic protons are chemically equivalent and appear as a singlet in the aromatic region (around 7.5 ppm).

-

¹³C NMR: The carbon atoms directly bonded to bromine atoms show characteristic chemical shifts. In 1,3,5-tribromobenzene, due to symmetry, only two signals are expected in the ¹³C NMR spectrum: one for the three brominated carbons and one for the three unsubstituted carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of these compounds. A key feature in the mass spectrum of a brominated compound is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in a characteristic pattern of peaks in the mass spectrum. For a compound with three bromine atoms, the molecular ion region will show a cluster of peaks (M, M+2, M+4, M+6) with relative intensities following a binomial distribution (approximately 1:3:3:1).[2]

X-ray Crystallography

For crystalline trifunctional aromatic bromine compounds, single-crystal X-ray crystallography provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the spatial arrangement of the atoms.[3] This technique is invaluable for confirming the regiochemistry of substitution.

| Technique | Information Obtained | Key Features for Trifunctional Aromatic Bromine Compounds |

| ¹H NMR | Chemical environment of protons | Chemical shifts of aromatic protons, splitting patterns indicating substitution. |

| ¹³C NMR | Number and type of carbon atoms | Chemical shifts of carbons attached to bromine. |

| Mass Spectrometry | Molecular weight and elemental composition | Characteristic isotopic pattern due to bromine (M, M+2, M+4, M+6). |

| X-ray Crystallography | Precise 3D molecular structure | Unambiguous determination of substitution pattern and conformation. |

Synthetic Utility and Logical Workflow

The primary utility of trifunctional aromatic bromine compounds lies in their ability to undergo sequential cross-coupling reactions. This allows for the controlled and stepwise introduction of different functional groups, leading to the synthesis of highly complex and diverse molecular structures. The following diagram illustrates this synthetic workflow.

Caption: Synthetic workflow for the sequential functionalization of a trifunctional aromatic bromine compound.

Conclusion

Trifunctional aromatic bromine compounds are indispensable tools in modern organic synthesis. Their capacity for selective, sequential functionalization through a variety of cross-coupling reactions provides a powerful platform for the construction of complex molecules with tailored properties. This versatility has led to their widespread application in the development of new pharmaceuticals, advanced materials, and agrochemicals. A thorough understanding of their synthesis and characterization is essential for researchers and scientists aiming to leverage these valuable building blocks in their respective fields. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods and the exploration of novel applications in emerging technologies.

References

The Versatile Crosslinker: A Technical Guide to 1-Bromo-3,5-bis(bromomethyl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-bis(bromomethyl)benzene is a trifunctional aromatic compound that has emerged as a crucial building block and crosslinking agent in various domains of organic synthesis. Its rigid benzene core, substituted with a bromine atom and two reactive bromomethyl groups, provides a unique geometric and reactivity profile. The two benzylic bromide moieties serve as excellent leaving groups in nucleophilic substitution reactions, making this molecule an ideal candidate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of macrocyclic compounds and potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 51760-23-7[1] |

| Molecular Formula | C₈H₇Br₃[1] |

| Molecular Weight | 342.86 g/mol [1] |

| Appearance | Solid |

| IUPAC Name | This compound[1] |

| Synonyms | 5-Bromo-1,3-bis(bromomethyl)benzene, 3,5-Bis(bromomethyl)bromobenzene |

Synthesis of this compound

The synthesis of this compound typically involves the radical bromination of the methyl groups of a suitable precursor. A general and effective method is the bromination of 3,5-dimethylbromobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under reflux in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Light irradiation can also be used to initiate the reaction.

Experimental Protocol: Radical Bromination of 3,5-Dimethylbromobenzene

Materials:

-

3,5-Dimethylbromobenzene

-

N-Bromosuccinimide (NBS) (2.2 equivalents)

-

Benzoyl peroxide (BPO) (catalytic amount)

-

Carbon tetrachloride (CCl₄)

-

Sodium thiosulfate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,5-dimethylbromobenzene in CCl₄ are added NBS and a catalytic amount of BPO.

-

The reaction mixture is heated to reflux and irradiated with a UV lamp for several hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with aqueous sodium thiosulfate solution, water, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Core Reactivity and Applications in Organic Synthesis

The primary role of this compound in organic synthesis stems from its ability to act as a bifunctional electrophile. The two bromomethyl groups readily undergo nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, allowing for the formation of two new covalent bonds. This property is extensively utilized in the construction of macrocycles and as a linker to connect different molecular fragments.

Nucleophilic Substitution Reactions

This compound reacts with various nucleophiles, including amines, thiols, phenols, and carbanions, to yield disubstituted products. The general reaction scheme is as follows:

where Nu⁻ represents a nucleophile.

The table below summarizes representative examples of nucleophilic substitution reactions with this compound and its analogs, highlighting the versatility of this reagent.

| Nucleophile | Reagent | Product | Reaction Conditions | Yield |

| Thiol | 4-methylbenzenethiol | (Bromo(4-nitrophenyl)methyl)(p-tolyl)sulfane | HBr/AcOH, 16 h | 67% |

| Thiol | Thiophenol | (Bromomethyl)(phenyl)sulfane | HBr/AcOH, 45 min | 98%[3] |

| Thiol | 4-chlorobenzenethiol | (Bromomethyl)(4-chlorophenyl)sulfane | HBr/AcOH, 45 min | quant.[4] |

| Thiol | methyl 2-mercaptobenzoate | methyl 2-((bromomethyl)thio)benzoate | HBr/AcOH | 85%[4] |

Note: The yields provided are for the bromomethylation of thiols using a different methodology but illustrate the high reactivity of thiols in forming C-S bonds in the presence of a bromomethylating agent.

Macrocyclization Reactions

A significant application of this compound and its isomers is in the synthesis of macrocyclic compounds. By reacting with dinucleophiles, the rigid aromatic core acts as a scaffold to direct the formation of large rings. High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization.

In the field of drug discovery, constraining peptides into a cyclic conformation can enhance their metabolic stability, binding affinity, and cell permeability. Bis-alkylation of cysteine-containing peptides using dibromomethylbenzene derivatives is a robust and high-yielding method for peptide cyclization.[5][6] The two thiol groups of cysteine residues react with the two bromomethyl groups to form stable thioether linkages, resulting in a cyclized peptide.[5][6]

Application in Drug Development: Targeting Dihydrofolate Reductase

Macrocyclic peptides have shown promise as inhibitors of challenging drug targets, such as protein-protein interactions. Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids.[7][8][9] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial agents.[9][10]

While a direct example of a macrocycle synthesized with this compound targeting DHFR was not found in the search results, the principle of using such linkers to create potent macrocyclic enzyme inhibitors is well-established.[11] The rigid linker can orient the peptide backbone in a conformation that mimics the binding epitope of a natural ligand or protein partner, leading to high-affinity binding to the active site of an enzyme like DHFR.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its trifunctional nature allows for the facile construction of complex molecules, particularly macrocycles. The robust and efficient nucleophilic substitution reactions of its bromomethyl groups make it an ideal linker for connecting molecular fragments and for constraining peptides into bioactive conformations. Its application in the synthesis of macrocyclic peptide libraries highlights its potential in the development of novel therapeutics targeting a range of diseases. Further exploration of its reactivity and applications is likely to uncover new opportunities in medicinal chemistry, materials science, and supramolecular chemistry.

References

- 1. This compound | C8H7Br3 | CID 4294298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]

- 9. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of Reactivity: An In-depth Technical Guide to Benzylic Bromides

For Researchers, Scientists, and Drug Development Professionals

Benzylic bromides are a class of organic compounds characterized by a bromine atom attached to a benzylic carbon – a carbon atom directly bonded to an aromatic ring. This structural motif imparts a unique and heightened reactivity, making them invaluable intermediates in a vast array of synthetic transformations. Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise and efficient construction of complex molecular architectures is paramount. This technical guide provides a comprehensive exploration of the factors governing the reactivity of benzylic bromides, detailed experimental protocols for their key reactions, and a quantitative analysis of their kinetic behavior.

Core Principles of Reactivity

The enhanced reactivity of benzylic bromides stems primarily from the ability of the adjacent aromatic ring to stabilize reaction intermediates through resonance. This stabilization is a key factor in both nucleophilic substitution and free-radical reactions.

Nucleophilic Substitution Reactions: Benzylic bromides readily undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The preferred pathway is dictated by the substitution at the benzylic carbon, the nature of the nucleophile, the solvent, and the reaction temperature.

-

S(_N)1 Mechanism: Tertiary and secondary benzylic bromides favor the S(_N)1 pathway due to the formation of a resonance-stabilized benzylic carbocation. The delocalization of the positive charge across the aromatic ring significantly lowers the activation energy for this step.[1]

-

S(_N)2 Mechanism: Primary benzylic bromides typically react via an S(_N)2 mechanism. While sterically unhindered, the transition state is also stabilized by the delocalization of electron density into the (\pi)-system of the aromatic ring.[2]

Free-Radical Bromination: The benzylic C-H bonds are weaker than typical sp

3Quantitative Analysis of Reactivity

The reactivity of benzylic bromides can be quantitatively assessed through kinetic studies. The following tables summarize key data on reaction rates and yields, providing a comparative basis for understanding the influence of structure and reaction conditions.

Solvolysis of Substituted Benzyl Bromides (S(_N)1)

The rate of solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups enhance the rate by stabilizing the benzylic carbocation, while electron-withdrawing groups have the opposite effect.

| Substituent (para) | Relative Rate of Solvolysis (in 80% Ethanol) |

| -OCH({3}) | 135 |

| -CH({3}) | 14.5 |

| -H | 1.00 |

| -Cl | 0.32 |

| -NO(_{2}) | 0.007 |

This data is illustrative and compiled from trends discussed in the literature. Actual rates can vary with specific reaction conditions.

Benzylic Bromination of Substituted Toluenes

The yield of benzylic bromination is influenced by the substituents on the aromatic ring, with electron-donating groups generally favoring the reaction.

| Substrate | Product | Yield (%) |

| Toluene | Benzyl bromide | 91 |

| p-Xylene | 4-Methylbenzyl bromide | 45 |

| 4-Methoxytoluene | 4-Methoxybenzyl bromide | 85 |

| 4-Chlorotoluene | 4-Chlorobenzyl bromide | 75 |

| 4-Nitrotoluene | 4-Nitrobenzyl bromide | 60 |

Data adapted from a study on two-phase electrolysis bromination.[3]

Reaction Mechanisms Visualized

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for the reactions of benzylic bromides.

Caption: The S_N1 mechanism for a benzylic bromide.

Caption: The S_N2 mechanism for a primary benzylic bromide.

Caption: The free-radical bromination of toluene.

Experimental Protocols

The following are representative experimental protocols for key reactions of benzylic bromides.

Protocol 1: S(_N)2 Reaction - Synthesis of Benzyl Cyanide

This protocol describes the reaction of benzyl bromide with sodium cyanide, a classic example of an S(_N)2 reaction.

Materials:

-

Benzyl bromide

-

Sodium cyanide (powdered, 96-98% pure)

-

95% Ethanol

-

Water

-

5-L round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Water bath

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a 5-L round-bottomed flask equipped with a reflux condenser and a separatory funnel, place 500 g (10 moles) of powdered sodium cyanide and 450 cc of water.

-

Warm the mixture on a water bath to dissolve most of the sodium cyanide.

-

In the separatory funnel, prepare a mixture of 1 kg (8 moles) of benzyl chloride and 1 kg of 95% ethanol.

-

Add the benzyl chloride-ethanol mixture to the sodium cyanide solution over a period of 30-45 minutes.

-

Heat the reaction mixture under reflux on a steam bath for four hours.[4]

-

After cooling, filter the mixture with suction to remove the precipitated sodium chloride. Wash the salt with a small portion of alcohol.

-

Distill the combined filtrates to remove the ethanol.

-

Separate the layer of crude benzyl cyanide and purify by vacuum distillation.

Protocol 2: S(_N)1 Reaction - Solvolysis of a Tertiary Benzylic Bromide

This protocol outlines a general procedure for studying the kinetics of an S(_N)1 solvolysis reaction.

Materials:

-

Tertiary benzylic bromide (e.g., 2-bromo-2-phenylpropane)

-

Ethanol-water solvent mixture (e.g., 80:20 v/v)

-

Sodium hydroxide solution (standardized)

-

Indicator (e.g., bromothymol blue)

-

Constant temperature bath

-

Burette

-

Pipettes

-

Erlenmeyer flasks

Procedure:

-

Prepare a stock solution of the tertiary benzylic bromide in a suitable solvent (e.g., acetone).

-

In an Erlenmeyer flask, place a known volume of the ethanol-water solvent mixture and a few drops of the indicator.

-

Place the flask in a constant temperature bath to equilibrate.

-

Initiate the reaction by adding a small, known volume of the benzylic bromide stock solution to the solvent mixture. Start a timer immediately.

-

The solvolysis reaction will produce HBr, which will acidify the solution and cause the indicator to change color.

-

Titrate the generated HBr with the standardized sodium hydroxide solution at regular time intervals to determine the extent of the reaction.

-

The rate constant can be determined by plotting the concentration of the benzylic bromide versus time.

Protocol 3: Free-Radical Bromination - Synthesis of Benzyl Bromide using NBS

This protocol describes the selective bromination of the benzylic position of toluene using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

-

Toluene

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (radical initiator)

-

Carbon tetrachloride (or a more environmentally friendly solvent like cyclohexane or acetonitrile)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Light source (e.g., UV lamp, if no chemical initiator is used)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, dissolve toluene in the chosen solvent.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of the radical initiator (e.g., AIBN).[5]

-

Fit the flask with a reflux condenser and heat the mixture to reflux. If using photochemical initiation, irradiate the flask with a suitable light source.

-

Monitor the reaction progress by techniques such as TLC or GC. The reaction is typically complete when the solid succinimide (a byproduct) is seen floating at the top of the solvent.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude benzyl bromide can be purified by vacuum distillation.

Conclusion

Benzylic bromides exhibit a fascinating and synthetically powerful reactivity profile. The ability of the aromatic ring to stabilize both carbocationic and radical intermediates is the cornerstone of their utility. A thorough understanding of the interplay between substrate structure, reaction conditions, and the resulting mechanistic pathway is crucial for harnessing the full potential of these versatile building blocks in the design and execution of complex synthetic strategies. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to effectively utilize benzylic bromides in their endeavors.

References

- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. krc.cecri.res.in [krc.cecri.res.in]

- 4. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 5. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3,5-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-3,5-bis(bromomethyl)benzene (CAS No. 51760-23-7). The information herein is compiled from available safety data sheets and chemical databases. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical Identification and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 51760-23-7 | [1] |

| Molecular Formula | C₈H₇Br₃ | [1][2] |

| Molecular Weight | 342.86 g/mol | [1][2] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is a hazardous substance with multiple routes of exposure. The GHS classifications are summarized below.[1]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Warning | H335: May cause respiratory irritation |

Note: The toxicological properties of this compound have not been thoroughly investigated. Handle with a high degree of caution.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations.

| Protection Type | Specific Requirements | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye damage.[3] |

| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile, neoprene, or Viton). Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. | Prevents skin contact, which can cause skin irritation or burns.[3] |

| Body Protection | A flame-resistant lab coat, buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended. | Protects skin from exposure to the chemical.[3] |

| Respiratory Protection | All handling of this chemical must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required. | Prevents respiratory tract irritation.[3] |

Experimental Protocols

Standard Handling Protocol

Engineering Controls:

-

Work in a well-ventilated chemical fume hood.[4]

-

Ensure that an eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[4]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[4]

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not inhale dust.

-

Keep away from heat, sparks, and open flames.[4]

-

When weighing and transferring, especially if the compound is a powder, conduct these operations in a fume hood to minimize dust inhalation.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Store at 2-8°C under an inert atmosphere.

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[6] |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and shoes. Get immediate medical advice/attention.[6] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention.[2][6] |

Spill Cleanup Protocol

-

Evacuation and Ventilation: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4]

-

Containment: Absorb the spill with an inert material such as sand, vermiculite, or earth.[4]

-

Collection: Carefully collect the absorbed material into a sealed container for disposal.[4]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[4]

-

Personal Protection: Wear appropriate PPE during the entire cleanup process.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-

Unsuitable Extinguishing Media: Do not use a direct water stream as it may spread the fire.

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of carbon oxides and hydrogen bromide gas.[3][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3][4]

Disposal Considerations

-

Waste Characterization: This material should be treated as hazardous waste.

-

Disposal Method: Dispose of the waste material by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] All disposal practices must comply with local, regional, and national regulations.[4][5]

-

Container Disposal: Do not reuse empty containers. Dispose of them as unused product in accordance with approved waste disposal practices.[4]

Visualized Workflows

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision tree for responding to a spill of this compound.

References

Navigating the Hazard Profile of C8H7Br3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C8H7Br3 encompasses a group of brominated styrene isomers. Due to the absence of comprehensive toxicological data, establishing a definitive Globally Harmonized System (GHS) of Classification and Labelling of Chemicals profile for these compounds is challenging. This technical guide focuses on a representative isomer, 2,4,6-tribromostyrene, to provide a predicted hazard classification. This prediction is derived from in silico toxicological models, which utilize structure-activity relationships to estimate potential hazards.

Predicted GHS Hazard Classification for 2,4,6-Tribromostyrene

The following table summarizes the predicted GHS hazard classification for 2,4,6-tribromostyrene based on computational analysis.

| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | Warning |

Methodology for In Silico Prediction

The predicted GHS classification was derived using a computational toxicology workflow. This process involves several key steps to estimate the potential hazards of a chemical based on its molecular structure.

Experimental Protocol: In Silico GHS Hazard Prediction

-

Chemical Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 2,4,6-tribromostyrene (C=Cc1c(Br)cc(Br)cc1Br) was used as the input for the predictive models.

-

Descriptor Calculation: A comprehensive set of molecular descriptors (e.g., topological, constitutional, quantum-chemical) were calculated from the 2D and 3D structures of the molecule.

-

Model Application: The calculated descriptors were then used as input for a battery of validated Quantitative Structure-Activity Relationship (QSAR) models. These models are mathematical equations that correlate specific molecular features with toxicological endpoints.

-

Endpoint Prediction: The models generated predictions for various GHS-relevant endpoints, including acute oral toxicity (LD50), skin irritation/corrosion, eye irritation/damage, and aquatic toxicity.

-

GHS Classification Mapping: The predicted endpoint values were then mapped to the corresponding GHS hazard categories and statements according to the criteria established by the United Nations.

-

Cross-Verification: Where possible, predictions from multiple models for the same endpoint were compared to increase the confidence in the final classification.

Caption: Workflow for In Silico GHS Hazard Prediction.

Discussion of Predicted Hazards

The in silico analysis suggests that 2,4,6-tribromostyrene is likely to be harmful if swallowed . The presence of the vinyl group and multiple bromine atoms on the aromatic ring may contribute to its oral toxicity.

The prediction of skin and serious eye irritation is a common feature of many halogenated aromatic compounds. These substances can interact with biological membranes and proteins, leading to inflammatory responses.

The potential for respiratory irritation suggests that inhalation of dust or vapors of C8H7Br3 isomers should be avoided.

Finally, the prediction of long-term aquatic toxicity is a significant concern. Brominated aromatic compounds are often persistent in the environment and can bioaccumulate in aquatic organisms, posing a risk to ecosystems.

Logical Framework for Hazard Assessment of Novel Compounds

The assessment of hazards for a novel or data-poor substance like C8H7Br3 follows a logical progression, starting with readily available information and moving towards more complex and resource-intensive methods.

Caption: Logical Framework for Hazard Assessment.

Conclusion

In the absence of experimental data, computational toxicology provides a valuable starting point for understanding the potential hazards of C8H7Br3 isomers like 2,4,6-tribromostyrene. The predicted GHS classification presented in this guide suggests that these compounds should be handled with care, particularly concerning oral exposure, skin and eye contact, and environmental release. It is imperative that these in silico predictions are eventually validated through experimental testing to establish a definitive and robust safety profile for this class of chemicals. Researchers and drug development professionals should use this information to guide their risk assessment and implement appropriate safety precautions in the laboratory.

Potential Research Areas for Brominated Benzene Derivatives: A Technical Guide

Introduction

Brominated benzene derivatives are a class of aromatic compounds characterized by one or more bromine atoms attached to a benzene ring. This structural motif serves as a versatile scaffold in modern chemistry, underpinning significant advancements across medicinal chemistry, materials science, and synthetic methodology. The unique electronic properties and reactivity conferred by the bromine atom—its moderate electronegativity, ability to act as a good leaving group in cross-coupling reactions, and capacity to form halogen bonds—make these compounds indispensable building blocks.[1][2] This technical guide explores promising research areas for brominated benzene derivatives, providing quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Chapter 1: Advanced Synthesis Methodologies

The strategic introduction of bromine onto a benzene ring is a cornerstone of organic synthesis. While traditional methods like electrophilic aromatic substitution remain relevant, recent research has focused on developing more selective, efficient, and sustainable protocols.

Key Synthetic Strategies

-

Electrophilic Aromatic Substitution (EAS): This classic method involves the reaction of a benzene derivative with an electrophilic bromine source, such as molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like FeBr₃.[3][4] For activated rings, milder conditions can be employed, including the in situ generation of bromine from reagents like potassium bromate and hydrobromic acid, which enhances safety.[5][6]

-

Palladium-Catalyzed Cross-Coupling: Bromobenzenes are key substrates in numerous palladium-catalyzed reactions (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig), which are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.[7][8][9] Research in this area focuses on developing more active and stable catalysts, including nanoparticle-based systems, to improve yields and expand substrate scope.[7][10]

-

Visible-Light Photocatalysis: A burgeoning area in green chemistry, photocatalysis enables the bromination of aromatic compounds under mild conditions using light as the energy source.[11] Catalysts like ruthenium complexes or organic dyes can activate brominating agents such as N-bromosuccinimide (NBS) or even generate bromine from HBr and an oxidant like H₂O₂.[11][12][13] These methods often exhibit high selectivity and functional group tolerance.[12][14]

-

Chemoenzymatic Synthesis: The use of enzymes, such as haloperoxidases, offers a highly selective and environmentally benign route to brominated aromatics.[15] Combining enzymatic bromination with chemocatalytic steps, like a subsequent Suzuki coupling in a one-pot cascade, represents a frontier in sustainable synthesis.[15]

Data Presentation: Comparison of Synthesis Yields

| Method | Substrate | Brominating Agent/Catalyst | Conditions | Product | Yield (%) | Reference |

| Electrophilic Substitution | Acetanilide | KBrO₃ / HBr | Aqueous, Room Temp | 4-Bromoacetanilide | 96% | [6] |

| Suzuki Coupling | Bromobenzene | PdFe₂O₄ / K₂CO₃ | 100 °C, Methanol/Water | Biphenyl | 98% | [7] |

| Suzuki Coupling | 4-Bromotoluene | PdFe₂O₄ / K₂CO₃ | 100 °C, Methanol/Water | 4-Methylbiphenyl | 95% | [7] |

| Photocatalysis | 4-Methoxyphenol (TMS protected) | CBr₄ / Ru(bpy)₃Cl₂ | Blue LEDs, CH₃CN, RT | 2-Bromo-4-methoxyphenol | 94% | [11] |

| Photocatalysis | Toluene | HBr / H₂O₂ | Visible Light, Flow Reactor | Benzyl Bromide | High Yields | [13] |

| Chemoenzymatic Cascade | Indole | AmVHPO / Pd(OAc)₂ | 50 °C, Aqueous Buffer | 3-Phenylindole | Quantitative | [15] |

Experimental Protocol: Electrophilic Bromination of Acetanilide

This protocol details the in situ generation of bromine for the safe and efficient bromination of acetanilide.[6][16]

Materials:

-

Acetanilide (200 mg, 1.48 mmol)

-

Glacial Acetic Acid (2 mL)

-

Potassium Bromate (KBrO₃) (90 mg, 0.54 mmol)

-

48% Hydrobromic Acid (HBr) (0.3 mL, 2.6 mmol)

-

Saturated Sodium Bisulfite (NaHSO₃) solution

-

Deionized Water

-

95% Ethanol for recrystallization

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 200 mg of acetanilide in 2 mL of glacial acetic acid.

-

To the stirred solution, add 90 mg of potassium bromate.

-

Carefully add 0.3 mL of 48% hydrobromic acid dropwise. The solution will turn orange, indicating the formation of bromine.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Pour the reaction mixture into a beaker containing 25 mL of cold water. A solid precipitate will form.

-

Stir the aqueous suspension for 15 minutes to ensure complete precipitation.

-

Collect the crude product by suction filtration using a Hirsch or Büchner funnel.

-

Wash the filter cake with a small amount of dilute sodium bisulfite solution to quench any unreacted bromine (the orange color will disappear), followed by several washes with cold water.

-

Air-dry the solid product. The expected crude product is an off-white solid.

-

For purification, recrystallize the crude 4-bromoacetanilide from 95% ethanol to yield colorless needles.

-

Characterize the final product by melting point analysis (literature mp: 167-171 °C) and spectroscopy (¹H NMR, IR).

Visualization: Synthesis Strategy Workflow

Caption: A decision workflow for choosing an appropriate synthetic method for aromatic bromination.

Chapter 2: Medicinal Chemistry and Drug Discovery

The bromine atom is a privileged substituent in medicinal chemistry. It can modulate a compound's pharmacokinetic properties (lipophilicity, metabolic stability) and engage in specific halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.

Key Research Areas

-

Kinase Inhibitors: Many potent kinase inhibitors incorporate a bromophenyl moiety. The bromine atom can occupy hydrophobic pockets and act as a halogen bond donor, contributing significantly to potency. For example, a 4-(3-bromophenyl)amino quinazoline derivative was reported as a highly potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[17] Research continues into using brominated fragments to target novel kinases implicated in cancer and inflammatory diseases.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by bromine can facilitate blood-brain barrier penetration, a critical property for CNS-active drugs. Brominated derivatives are being explored as receptor agonists/antagonists and enzyme inhibitors for treating neurodegenerative diseases.[18]

-

Antimicrobial and Antiviral Agents: Brominated phenols and other derivatives have shown promising antimicrobial activity. The development of novel brominated heterocyclic compounds is an active area of research to combat drug-resistant pathogens.

Data Presentation: Bioactivity of Brominated Derivatives

| Compound Class | Target | Specific Compound Example | IC₅₀ | Reference |

| Quinazoline Derivative | EGFR Tyrosine Kinase | 4-(3-Bromophenyl)amino-6,7-dimethoxyquinazoline | 0.029 nM | [17] |

| Furan-2-yl(phenyl)methanone | Protein Tyrosine Kinase (general) | (4-Bromophenyl)(furan-2-yl)methanone | 4.66 µM | [19] |

| Furan-2-yl(phenyl)methanone | Protein Tyrosine Kinase (general) | (2-Bromo-5-methoxyphenyl)(furan-2-yl)methanone | 2.72 µM | [19] |

| Pyridylpyrimidinylaminophenyl Amide | c-Src Kinase | Cyclic amide derivative (Compound 20) | Comparable to Imatinib | [20] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific protein kinase using a continuous fluorescence-based assay.[21][22]

Materials:

-

Recombinant protein kinase

-

Sox-based fluorescent peptide substrate

-

Assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA)

-

ATP solution (e.g., 1 mM)

-

Test compound (brominated benzene derivative) dissolved in DMSO

-

Low-volume 384-well microplate (white or black)

-

Fluorescence microplate reader capable of kinetic measurements (Ex: ~360 nm, Em: ~492 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common scheme is a 12-point, 3-fold dilution series.

-

Reaction Mixture Preparation: In each well of the 384-well plate, add the assay components. For a 20 µL final volume:

-

Add assay buffer.

-

Add the fluorescent peptide substrate (e.g., to a final concentration of 10 µM).

-

Add the serially diluted test compound (final DMSO concentration should be consistent, e.g., 1-2%). Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.

-

Add ATP solution (e.g., to a final concentration of 1 mM).

-

-

Initiate Reaction: Add the recombinant kinase (at a pre-determined optimal concentration) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 30 °C. Measure the fluorescence intensity every 30-120 seconds for 30-60 minutes.

-

Data Analysis:

-

For each well, calculate the initial reaction rate (velocity) by determining the slope of the linear portion of the fluorescence intensity vs. time plot.

-

Subtract the background rate from the "no enzyme" blank wells.

-

Normalize the rates by expressing them as a percentage of the "no inhibitor" control (100% activity).

-

Plot the percent activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[21]

-

Visualization: Kinase Inhibition Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling cascade by a brominated derivative.

Chapter 3: Materials Science Innovations

Brominated benzene derivatives are integral to the development of high-performance materials, particularly polymers and flame retardants. Research is aimed at creating safer, more effective, and environmentally sustainable materials.

Key Research Areas

-

Polymeric Flame Retardants: Polybrominated diphenyl ethers (PBDEs) were historically used as effective flame retardants but are now restricted due to environmental and health concerns.[15][23] A major research focus is the development of polymeric brominated flame retardants. By incorporating the brominated moiety into a polymer backbone (e.g., brominated polystyrene or brominated epoxy polymers), migration and leaching into the environment are significantly reduced.[24][25][26]

-

Brominated Monomers for Advanced Polymers: Bromine-containing monomers are used to synthesize polymers with tailored properties. For example, post-polymerization modification of hydroxyl-containing polymers is a facile method to introduce bromine, creating versatile macro-initiators for controlled radical polymerization techniques or precursors for other functional materials.[23][27]

-

Organic Electronics: The electronic properties of brominated aromatic compounds make them useful in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.[28] The bromine atom can influence molecular packing and energy levels, providing a tool for fine-tuning material performance.

Data Presentation: Properties of Brominated Polymers

| Polymer Type | Precursor/Monomer | Synthesis Method | Property Measured | Value | Reference |

| Poly(2-bromoethyl methacrylate) | Poly(2-hydroxyethyl methacrylate) | Post-polymerization Bromination | Conversion of -OH to -Br | Quantitative (>99%) | [27] |

| Brominated Epoxy Polymer | Epoxy Resin | Polymerization & Bromination | Molecular Weight (Mw) | 1,000 - 20,000 g/mol | [26] |

| Brominated Epoxy Polymer | Epoxy Resin | Polymerization & Bromination | Glass Transition Temp (Tg) | < 200 °C (preferably < 160 °C) | [26] |

| Hyperbranched Polyester | TFDBA-initiated PCL | Thermal Carbene Insertion | Mark-Houwink Alpha (α) | 0.38 - 0.48 (branched) | [4] |

| Linear Polyester (Control) | Benzyl-initiated PCL | N/A | Mark-Houwink Alpha (α) | 0.78 (linear) | [4] |

Experimental Protocol: Post-Polymerization Bromination of Poly(2-hydroxyethyl methacrylate) (PHEMA)

This protocol describes the quantitative conversion of hydroxyl groups in a pre-synthesized polymer to bromide groups.[23][27]

Materials:

-

Poly(2-hydroxyethyl methacrylate) (PHEMA)

-

Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E)

-

Tetrabutylammonium bromide (TBAB)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (for precipitation)

Procedure: